molecular formula C22H40O4 B14356872 2-[(Z)-octadec-1-enyl]butanedioic acid CAS No. 90704-67-9

2-[(Z)-octadec-1-enyl]butanedioic acid

Cat. No.: B14356872
CAS No.: 90704-67-9
M. Wt: 368.5 g/mol
InChI Key: GYTGJCPXNGAJFT-ZCXUNETKSA-N
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Description

2-[(Z)-octadec-1-enyl]butanedioic acid is a chemical compound characterized by its unique structure, which includes an octadec-1-enyl group attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-octadec-1-enyl]butanedioic acid typically involves the reaction of octadec-1-enyl alcohol with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Octadec-1-enyl alcohol+Maleic anhydride2-[(Z)-octadec-1-enyl]butanedioic acid\text{Octadec-1-enyl alcohol} + \text{Maleic anhydride} \rightarrow \text{this compound} Octadec-1-enyl alcohol+Maleic anhydride→2-[(Z)-octadec-1-enyl]butanedioic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, is common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-octadec-1-enyl]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of octadec-1-enyl carboxylic acids.

    Reduction: Formation of octadec-1-enyl alcohols or alkanes.

    Substitution: Formation of esters or amides with varying functional groups.

Scientific Research Applications

2-[(Z)-octadec-1-enyl]butanedioic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Z)-octadec-1-enyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of certain fungi by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A dicarboxylic acid with a similar but simpler structure.

    Maleic acid: Another dicarboxylic acid with a similar functional group arrangement.

    Fumaric acid: An isomer of maleic acid with different geometric configuration.

Uniqueness

2-[(Z)-octadec-1-enyl]butanedioic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from simpler dicarboxylic acids and contributes to its specific applications and reactivity.

Properties

CAS No.

90704-67-9

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

2-[(Z)-octadec-1-enyl]butanedioic acid

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)/b18-17-

InChI Key

GYTGJCPXNGAJFT-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\C(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O

Origin of Product

United States

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